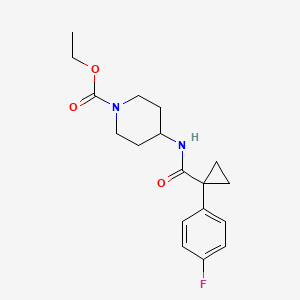

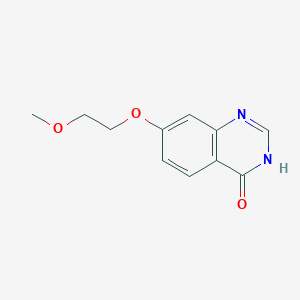

7-(2-Methoxyethoxy)quinazolin-4(1H)-one

Overview

Description

“7-(2-Methoxyethoxy)quinazolin-4(1H)-one” is a chemical compound that is part of the quinazoline family . It has a molecular weight of 429.9 . The compound is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

The synthesis of a similar compound, Erlotinib Hydrochloride, involves several steps . It starts with the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde. This is then converted to 3,4-bis (2-methoxyethoxy)-benzonitrile, which upon nitration yields 4,5-bis (2-methoxyethoxy)-2-nitrobenzonitrile. Nitro reduction of this compound gives 2-amino-4,5-bis (2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’- [2-cyano-4,5-bis (2methoxyethoxy)phenyl]-N,N-dimethylformamidine. Coupling of this formamidine with 3-ethynyl aniline gives erlotinib free base. Further treatment of this free base with methanolic/ethanolic hydrochloric acid gives erlotinib hydrochloride .Molecular Structure Analysis

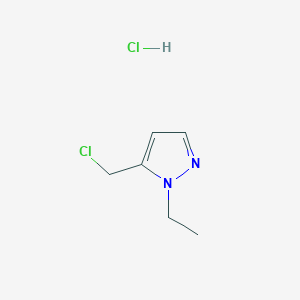

The molecular structure of “7-(2-Methoxyethoxy)quinazolin-4(1H)-one” is represented by the InChI code: 1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17 (12-16)25-22-18-13-20 (28-10-8-26-2)21 (29-11-9-27-3)14-19 (18)23-15-24-22 .Physical And Chemical Properties Analysis

The compound has a boiling point of 553.6°C at 760 mmHg and a melting point of 223-225°C . It is a solid at room temperature .Scientific Research Applications

Anticancer Applications

- Apoptotic Induction and ROS Accumulation: A related heterocyclic compound was investigated for its effects on human bone cancer cells, revealing its ability to block cell proliferation and induce apoptosis through ROS (Reactive Oxygen Species) accumulation (Lv & Yin, 2019).

- Tubulin-Binding Tumor-Vascular Disrupting Agents: Derivatives of quinazolinones were identified as potent inhibitors of tumor growth and disruptors of tumor vasculature, acting through tubulin binding and affecting the tumor blood vessels (Cui et al., 2017).

- Antitumor Activity Enhancement: Synthesis and mechanistic studies have been conducted to modify quinazolinone derivatives, enhancing their antitumor activity and drug-like properties (Dohle et al., 2018).

Antioxidant Properties

- Evaluation of Antioxidant Activities: 2-Substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant activities, showing promising results and potential for further development (Mravljak et al., 2021).

Antimicrobial Activity

- Development of Novel Antimicrobials: Quinazolin-4(3H)-one derivatives were synthesized and screened for antimicrobial activities, identifying several compounds with potent antimicrobial effects, highlighting the scaffold's potential in developing new antimicrobial agents (Patel & Patel, 2011).

Other Applications

- IMPDH Inhibitors: Novel series of quinazolinones were identified as potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), a key enzyme in guanine nucleotide biosynthesis, indicating potential applications in treating diseases related to purine metabolism (Birch et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one is the KIT protein , a type of tyrosine kinase . This protein plays a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation .

Mode of Action

7-(2-Methoxyethoxy)quinazolin-4(1H)-one acts as a potent inhibitor of the KIT protein, particularly its mutant forms . By binding to the active site of the KIT protein, it prevents the protein from carrying out its normal function, thereby inhibiting KIT-driven cell proliferation .

Biochemical Pathways

The inhibition of the KIT protein affects several biochemical pathways. Most notably, it disrupts the signal transduction pathways that regulate cell growth and differentiation . This disruption can lead to a decrease in cell proliferation, particularly in cells that rely on KIT signaling .

Pharmacokinetics

This suggests that it is well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner .

Result of Action

The molecular and cellular effects of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one’s action primarily involve the inhibition of cell growth . By inhibiting the KIT protein, the compound prevents the protein from promoting cell proliferation . This can lead to a decrease in the growth of cells that rely on KIT signaling .

properties

IUPAC Name |

7-(2-methoxyethoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-9-10(6-8)12-7-13-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSHOJQWBHGLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Methoxyethoxy)quinazolin-4(1H)-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)

![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)

![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)